Trimethylamine hydriodide
Description
Trimethylamine hydriodide (N(CH₃)₃·HI) is the hydriodide salt of trimethylamine (TMA), a tertiary amine widely utilized in organic synthesis, catalysis, and pharmaceutical applications. The compound forms via the acid-base reaction of TMA with hydroiodic acid (HI), yielding a crystalline solid with enhanced stability compared to free TMA. Its structure consists of a trimethylammonium cation ([(CH₃)₃NH]⁺) paired with an iodide anion (I⁻). This compound is notable for its role in quaternary ammonium salt synthesis and as a precursor in nucleophilic substitution reactions .
Properties
CAS No. |
20230-89-1 |
|---|---|
Molecular Formula |
C3H10IN |
Molecular Weight |
187.02 g/mol |
IUPAC Name |
N,N-dimethylmethanamine;hydroiodide |
InChI |
InChI=1S/C3H9N.HI/c1-4(2)3;/h1-3H3;1H |
InChI Key |
CURCMGVZNYCRNY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C.I |
Related CAS |
75-50-3 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylammonium iodide can be synthesized through the reaction of trimethylamine with iodomethane. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The general reaction is as follows: [ \text{(CH}_3\text{)}_3\text{N} + \text{CH}_3\text{I} \rightarrow \text{(CH}_3\text{)}_3\text{N}+\text{I}- ]
Industrial Production Methods
In industrial settings, the production of trimethylammonium iodide involves large-scale reactions using similar principles but with optimized conditions for higher yields and purity. The process may include additional purification steps such as recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Trimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Elimination Reactions: It can undergo Hofmann elimination to produce alkenes.
Complex Formation: It can form complexes with other compounds, such as TCNQ, resulting in materials with unique electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Hofmann Elimination: Typically involves heating with silver oxide to replace the iodide ion with a hydroxide ion, followed by heating to induce elimination.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted ammonium salts.
Elimination: Produces alkenes and tertiary amines.
Scientific Research Applications
Trimethylammonium iodide is used in a wide range of scientific research applications:
Chemistry: As a phase-transfer catalyst in organic synthesis.
Biology: Studied for its interactions with biological membranes and its potential as a biocide.
Medicine: Investigated for its use in reducing intraocular pressure in glaucoma patients.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of trimethylammonium iodide involves its interaction with cellular membranes. As a quaternary ammonium compound, it disrupts membrane integrity by incorporating into the lipid bilayer, leading to the inhibition of essential cellular processes . This disruption can result in the leakage of cellular contents and ultimately cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Amine Salts
Trimethylamine Hydriodide vs. Triethylamine Hydriodide
- Molecular Structure : this compound has three methyl groups attached to nitrogen, whereas triethylamine hydriodide ([C₂H₅]₃N·HI) features bulkier ethyl groups.
Physical Properties :
Property This compound Triethylamine Hydriodide Molecular Weight (g/mol) 189.02 231.12 Melting Point (°C) ~250 (decomposes) ~180 (decomposes) Solubility Highly soluble in water Moderately soluble The reduced steric hindrance in this compound enhances its solubility in polar solvents compared to triethylamine derivatives .
This compound vs. Dimethylamine Hydriodide
- Basicity : Dimethylamine hydriodide ([CH₃]₂NH₂·HI) is derived from a secondary amine, making it less basic (pKa ~10.7) than this compound (pKa ~9.8). This difference arises from the electron-donating effect of the third methyl group in TMA, which stabilizes the conjugate acid .
- Reactivity : this compound is less prone to nucleophilic substitution due to steric hindrance, whereas dimethylamine hydriodide participates more readily in alkylation reactions .
Comparison with Trimethylamine N-Oxide (TMAO)
TMAO ([(CH₃)₃NO]) is an oxidized metabolite of TMA, with distinct biological and chemical properties:
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